JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
Overview
Description
JWH 210 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from JWH 210, a potent cannabimimetic alkylindole. This compound is an expected metabolite of JWH 210, detectable in serum and urine. It is structurally characterized by the presence of a hydroxyl group on the pentyl side chain, which is a result of metabolic hydroxylation in the liver .
Scientific Research Applications
JWH 210 N-(4-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples. The compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids. Additionally, it is employed in the development of analytical methods for the detection of synthetic cannabinoids in forensic and clinical toxicology .
Mechanism of Action
Target of Action
JWH-210 4-Hydroxypentyl is an analgesic chemical from the naphthoylindole family, which acts as a potent cannabinoid agonist at both the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH-210 4-Hydroxypentyl interacts with its targets, the CB1 and CB2 receptors, by binding to them. This binding action mimics the effects of naturally occurring cannabinoids, leading to a range of physiological responses . It has Ki values of 0.46 nM at CB1 and 0.69 nM at CB2 , indicating a high affinity for these receptors.
Biochemical Pathways
Upon binding to the CB1 and CB2 receptors, JWH-210 4-Hydroxypentyl triggers a series of biochemical reactions within the cell. These reactions can lead to various downstream effects, such as the modulation of neurotransmitter release in the brain, which can alter mood and perception .
Pharmacokinetics
JWH-210 4-Hydroxypentyl and structurally similar alkylindoles are rapidly metabolized by the liver and secreted in the urine, with hydroxylation of the alkyl side chain occurring in the liver . Known metabolites of JWH-210 are JWH-210 N-pentanoic acid metabolite, JWH-210 N-(4-hydroxypentyl) metabolite, JWH-210 N-(5-hydroxypentyl) metabolite, and JWH-210 5 hydroxyindole metabolite . These metabolites are detectable in urine and serum .
Result of Action
The molecular and cellular effects of JWH-210 4-Hydroxypentyl’s action can vary widely, depending on the specific physiological context. Common effects from synthetic cannabinoids like jwh-210 4-hydroxypentyl include alteration of mood and perception, panic attacks/agitation, cannabis-like high, and mild hallucinations (visual and auditory) .
Action Environment
The action, efficacy, and stability of JWH-210 4-Hydroxypentyl can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances in the body, the individual’s metabolic rate, and the pH of the body’s fluids. Furthermore, the compound’s stability can be affected by factors such as temperature and pH.
Safety and Hazards
JWH-210 may be neurotoxic to animals when administered in high doses . It is classified as a Schedule I Controlled Substance in the United States . It was also banned in Sweden as hazardous goods harmful to health . The safety data sheet suggests that no special measures are required in general, but consultation with a doctor is recommended in case of complaints .
Future Directions
The consumption of synthetic cannabinoids has significantly increased in the last decade and the analysis of these compounds and their metabolites in human specimens is gaining interest in clinical and forensic toxicology . Future research will likely focus on further understanding the disposition of these compounds and their metabolites in consumers, as well as their potential health effects .
Biochemical Analysis
Biochemical Properties
JWH-210 4-Hydroxypentyl plays a significant role in biochemical reactions, particularly in the metabolism of synthetic cannabinoids. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which hydroxylate the alkyl side chain of JWH-210 in the liver . This hydroxylation process converts JWH-210 into JWH-210 4-Hydroxypentyl, which can then be detected in serum and urine . The interactions between JWH-210 4-Hydroxypentyl and these enzymes are crucial for understanding the metabolic pathways and potential effects of synthetic cannabinoids.
Cellular Effects
JWH-210 4-Hydroxypentyl has various effects on different types of cells and cellular processes. It influences cell function by interacting with cannabinoid receptors, particularly CB1 and CB2 receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, JWH-210 4-Hydroxypentyl has been shown to reduce the expression levels of T-cell activators and cytokines in immune cells, indicating its potential immunosuppressive effects . Additionally, it can alter cell viability and induce cytotoxicity in certain cell types .
Molecular Mechanism
The mechanism of action of JWH-210 4-Hydroxypentyl involves its binding interactions with cannabinoid receptors and other biomolecules. It acts as a potent agonist at both CB1 and CB2 receptors, with high binding affinity . This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. JWH-210 4-Hydroxypentyl can also inhibit or activate specific enzymes, further influencing cellular processes . Changes in gene expression are another critical aspect of its molecular mechanism, as it can modulate the transcription of genes involved in immune response and other cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH-210 4-Hydroxypentyl can change over time. The compound’s stability and degradation are essential factors to consider. JWH-210 4-Hydroxypentyl is relatively stable when stored at -20°C, with a shelf life of up to five years . Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to JWH-210 4-Hydroxypentyl can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of JWH-210 4-Hydroxypentyl vary with different dosages in animal models. At lower doses, it can induce mild physiological effects, such as alterations in mood and perception . Higher doses can lead to more severe effects, including acute psychotic episodes, convulsions, and even lethal outcomes . These dosage-dependent effects highlight the importance of understanding the threshold levels and potential toxicities associated with JWH-210 4-Hydroxypentyl.
Metabolic Pathways
JWH-210 4-Hydroxypentyl is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes hydroxylate the alkyl side chain of JWH-210, converting it into JWH-210 4-Hydroxypentyl. This metabolite can then be further processed and excreted in urine . The interactions between JWH-210 4-Hydroxypentyl and these enzymes are crucial for understanding its metabolic flux and the levels of metabolites produced.
Transport and Distribution
Within cells and tissues, JWH-210 4-Hydroxypentyl is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of JWH-210 4-Hydroxypentyl within different cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects.
Subcellular Localization
The subcellular localization of JWH-210 4-Hydroxypentyl plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall efficacy. Studying the subcellular distribution of JWH-210 4-Hydroxypentyl provides valuable insights into its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 210 N-(4-hydroxypentyl) metabolite typically involves the hydroxylation of the parent compound, JWH 210. The process can be carried out using various hydroxylating agents under controlled conditions. The reaction generally involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane or methanol .
Industrial Production Methods
Industrial production of JWH 210 N-(4-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
JWH 210 N-(4-hydroxypentyl) metabolite undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or alkylated derivatives
Comparison with Similar Compounds
JWH 210 N-(4-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites such as JWH 018 N-(4-hydroxypentyl) metabolite and JWH 250 N-(4-hydroxypentyl) metabolite. These compounds share structural similarities, including the presence of a hydroxyl group on the pentyl side chain. JWH 210 N-(4-hydroxypentyl) metabolite is unique in its specific binding affinity and potency due to the ethylnaphthyl group in its structure .
List of Similar Compounds
- JWH 018 N-(4-hydroxypentyl) metabolite
- JWH 250 N-(4-hydroxypentyl) metabolite
- JWH 122 N-(4-hydroxypentyl) metabolite
- JWH 073 N-(4-hydroxypentyl) metabolite
Properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNSSTWZDKYLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017821 | |
Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-37-6 | |
Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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